molecular formula C9H6N2 B1586710 3,5-Dicyanotoluene CAS No. 39718-07-5

3,5-Dicyanotoluene

Cat. No.: B1586710
CAS No.: 39718-07-5
M. Wt: 142.16 g/mol
InChI Key: LYSGVAGOLJKEGK-UHFFFAOYSA-N
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Description

3,5-Dicyanotoluene, also known as 5-methylisophthalonitrile, is an organic compound with the molecular formula C9H6N2. It is a derivative of toluene, where two cyano groups are substituted at the 3rd and 5th positions of the benzene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dicyanotoluene can be synthesized through various methods. One common approach involves the reaction of 3,5-dibromotoluene with copper(I) cyanide in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere at elevated temperatures. Another method involves the direct cyanation of 3,5-dimethyltoluene using a suitable cyanating agent such as cyanogen bromide or cyanogen chloride.

Industrial Production Methods: In industrial settings, this compound is often produced through large-scale cyanation reactions. The process involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dicyanotoluene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3,5-dicyanobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 3,5-diaminotoluene using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The cyano groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: 3,5-Dicyanobenzoic acid.

    Reduction: 3,5-Diaminotoluene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dicyanotoluene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers. Its cyano groups make it a versatile intermediate for various chemical transformations.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. Its derivatives have shown potential in medicinal chemistry for the treatment of various diseases.

    Medicine: Research has explored its use in the synthesis of drugs and therapeutic agents. Its unique structure allows for the design of molecules with specific biological activities.

    Industry: this compound is used in the production of high-performance polymers and materials. Its stability and reactivity make it suitable for applications in harsh environments.

Mechanism of Action

The mechanism of action of 3,5-Dicyanotoluene involves its interaction with various molecular targets and pathways. The cyano groups in the compound can participate in hydrogen bonding and other interactions with biological molecules. This allows it to modulate the activity of enzymes and receptors, leading to specific biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

    3,4-Dicyanotoluene: Similar structure but with cyano groups at the 3rd and 4th positions.

    2,5-Dicyanotoluene: Cyano groups at the 2nd and 5th positions.

    3,5-Diaminotoluene: Reduction product of 3,5-Dicyanotoluene with amino groups instead of cyano groups.

Uniqueness: this compound is unique due to the specific positioning of its cyano groups, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

IUPAC Name

5-methylbenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSGVAGOLJKEGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371129
Record name 3,5-Dicyanotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39718-07-5
Record name 3,5-Dicyanotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methylisophthalonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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